4-chlorophenacyl bromide O-methyloxime
Description
Significance of Phenacyl Halides as Synthetic Precursors in Organic Chemistry
Phenacyl halides, a class of α-halo ketones, are highly valued as versatile building blocks in organic synthesis. Their synthetic utility stems from the presence of two reactive electrophilic centers: the carbonyl carbon and the α-carbon bearing a halogen. This dual reactivity allows for a wide range of transformations, making them key starting materials for the construction of diverse molecular frameworks, particularly heterocyclic compounds. The strategic use of phenacyl halides enables chemists to introduce the phenacyl moiety into various molecules, often serving as a crucial step in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. The reactivity of the α-halo ketone functionality makes phenacyl halides prime candidates for nucleophilic substitution and condensation reactions, paving the way for the assembly of complex molecular structures.
Overview of Oxime Derivatives in Contemporary Chemical Research
Oxime derivatives, characterized by the C=N-OH functional group, are a cornerstone of modern chemical research, with applications spanning from synthetic methodology to materials science and medicinal chemistry. Oximes are renowned as versatile intermediates, readily prepared from the condensation of aldehydes or ketones with hydroxylamine (B1172632). wikipedia.org Their chemical behavior is rich and varied; they can be transformed into a multitude of other functional groups, including amines, nitriles, and amides through reactions like the Beckmann rearrangement. wikipedia.org In contemporary research, oximes and their O-alkylated derivatives are explored for their roles in the synthesis of complex natural products, as ligands in coordination chemistry, and as components of photo-responsive materials. Their biological significance is also noteworthy, with many oxime-containing molecules exhibiting a range of pharmacological activities.
Contextualizing 4-Chlorophenacyl Bromide O-Methyloxime within Modern Organic Synthesis
This compound emerges as a molecule of interest by combining the characteristic features of both phenacyl halides and O-alkyl oximes. The presence of the O-methyl oxime functionality modifies the reactivity of the parent α-halo ketone, offering new avenues for synthetic exploration. This specific substitution pattern, with a chloro group on the phenyl ring and a bromo group on the α-carbon, alongside the O-methyloxime, creates a unique electronic and steric environment. In the context of modern organic synthesis, this compound can be envisioned as a precursor for novel heterocyclic systems. The interplay between the latent electrophilicity at the α-carbon and the nucleophilicity and coordinating ability of the oxime nitrogen and oxygen presents opportunities for intricate intramolecular cyclization reactions and for serving as a building block in multicomponent reactions. While not as extensively studied as its parent ketone, this compound holds potential for the development of innovative synthetic strategies.
A general synthetic route to α-halo oxime ethers involves the reaction of an α-haloketone with an O-alkyl hydroxylamine hydrochloride. In the case of this compound, the synthesis would logically proceed via the reaction of 2-bromo-1-(4-chlorophenyl)ethan-1-one with O-methylhydroxylamine hydrochloride in a suitable solvent such as ethanol. This reaction is typically stirred at room temperature, and the progress can be monitored by thin-layer chromatography. The final product can then be isolated and purified using standard laboratory techniques like extraction and column chromatography.
While specific experimental data for this compound is not widely available in the literature, its chemical properties can be inferred from its constituent functional groups. The table below summarizes the known properties of its precursor, 4-chlorophenacyl bromide.
| Property | Value |
| Molecular Formula | C8H6BrClO |
| Molecular Weight | 233.49 g/mol |
| Appearance | Crystalline powder |
| Melting Point | 93-96 °C |
| CAS Number | 536-38-9 |
The introduction of the O-methyloxime group would alter these properties, and the reactivity of the α-bromo group would be a key feature for its synthetic applications. The O-methyloxime moiety itself can participate in various reactions, including cyclizations and rearrangements, further expanding the synthetic utility of this compound. libretexts.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9BrClNO |
|---|---|
Molecular Weight |
262.53 g/mol |
IUPAC Name |
2-bromo-1-(4-chlorophenyl)-N-methoxyethanimine |
InChI |
InChI=1S/C9H9BrClNO/c1-13-12-9(6-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 |
InChI Key |
NPAHWSUAQZFFLK-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(CBr)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chlorophenacyl Bromide O Methyloxime
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the molecular structure of 4-chlorophenacyl bromide O-methyloxime in solution.
¹H NMR: The proton NMR spectrum is expected to reveal key structural features. The protons of the chlorophenyl group would likely appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The methylene (B1212753) protons adjacent to the bromine atom would be expected to produce a singlet, the chemical shift of which would be influenced by the neighboring imine group. A distinct singlet corresponding to the methoxy (B1213986) group protons (O-CH₃) would be anticipated, likely in the range of δ 3.5-4.5 ppm. The presence of (E) and (Z) isomers due to the C=N double bond could lead to the observation of two distinct sets of signals for the methylene and methoxy protons, with their relative integration providing the isomeric ratio.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals for the methoxy carbon, the methylene carbon bearing the bromine, the carbons of the aromatic ring, and the imine carbon (C=N) would be expected. The chemical shift of the imine carbon would be a key diagnostic peak. In the case of isomeric mixtures, separate signals for the carbons in proximity to the oxime moiety would be anticipated for the (E) and (Z) forms.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the proton and carbon signals. Specifically, HMBC correlations between the methoxy protons and the imine carbon, as well as between the methylene protons and the aromatic ring carbons, would definitively confirm the structure of this compound.
Hypothetical ¹H NMR Data Table for this compound (Major Isomer)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.4-7.8 | d | 2H | Ar-H |
| ~7.2-7.4 | d | 2H | Ar-H |
| ~4.5-5.0 | s | 2H | CH₂Br |
Hypothetical ¹³C NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~150-160 | C=N |
| ~130-140 | Ar-C (quaternary) |
| ~128-130 | Ar-CH |
| ~60-65 | OCH₃ |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., GC-MS, HRMS)
Mass spectrometry would be employed to determine the molecular weight and elemental composition of this compound, and to gain insight into its fragmentation pathways.
GC-MS: Gas Chromatography-Mass Spectrometry could be used to separate the (E) and (Z) isomers, if they are thermally stable, and to obtain their individual mass spectra. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺).
HRMS: High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the elemental formula of the compound. The exact mass measurement of the molecular ion would provide strong evidence for the successful synthesis of the target molecule.
Key fragmentation patterns would be expected to involve the loss of the bromine atom, the methoxy group, and potentially the cleavage of the bond between the methylene group and the imine carbon. The presence of chlorine and bromine would result in characteristic isotopic patterns for the molecular ion and bromine-containing fragments, which would be a key diagnostic feature in the mass spectrum.
Hypothetical Mass Spectrometry Data Table for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| [M]⁺ | Moderate | Molecular Ion |
| [M-Br]⁺ | High | Loss of Bromine |
| [M-OCH₃]⁺ | Moderate | Loss of Methoxy Radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy would be utilized to identify the key functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for the C=N bond of the oxime ether, the C-O stretching of the methoxy group, the aromatic C-Cl bond, and the aliphatic C-Br bond. The absence of a strong carbonyl (C=O) absorption band, which would be prominent in the spectrum of the starting material (4-chlorophenacyl bromide), would be a critical indicator of the successful conversion to the O-methyloxime.
Hypothetical Infrared (IR) Spectroscopy Data Table for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2900-3000 | Medium | Aliphatic C-H Stretch |
| ~1620-1650 | Medium | C=N Stretch (Oxime) |
| ~1450-1600 | Strong | Aromatic C=C Stretch |
| ~1000-1100 | Strong | C-O Stretch (Methoxy) |
| ~1080-1100 | Strong | C-Cl Stretch (Aromatic) |
Chiroptical Spectroscopy for Stereochemical Assessment (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. As this compound is not inherently chiral, these techniques would not be applicable unless the molecule is placed in a chiral environment or if chiral derivatives were to be synthesized.
Theoretical and Computational Investigations on the Electronic and Molecular Structure of 4 Chlorophenacyl Bromide O Methyloxime
Density Functional Theory (DFT) Studies of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For 4-chlorophenacyl bromide O-methyloxime, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometry, electronic properties, and the distribution of electron density. researchgate.net A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO, and the gap between them, are critical descriptors of a molecule's reactivity and stability. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. A small HOMO-LUMO energy gap is associated with high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
In a molecule like this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the chlorophenyl ring and the oxygen atom of the methyloxime group. The LUMO, conversely, is often centered on the electron-deficient regions, including the carbon atom of the carbonyl group (or its C=N analogue) and the C-Br bond. The presence of electron-withdrawing groups, such as the chlorine and bromine atoms, tends to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. mdpi.com DFT calculations can precisely map these orbitals and quantify their energy levels.
Table 1: Representative DFT-Calculated Electronic Properties
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |
Note: These values are illustrative and representative for similar halogenated aromatic ketone oxime structures. Actual values would require specific calculations for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.org For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are invaluable for exploring its conformational landscape and assessing the relative stability of different conformers.
By simulating the molecule's dynamics in a given environment (such as in a vacuum or a specific solvent), researchers can identify low-energy, stable conformations and understand the energetic barriers between them. The simulation tracks the trajectory of each atom based on a force field, which describes the potential energy of the system. This allows for the analysis of bond lengths, bond angles, and dihedral angles as they evolve. For this compound, key areas of conformational flexibility include the rotation around the C-C bond connecting the phenyl ring to the acyl group and the C-N bond of the oxime.
The stability of the molecule can be assessed by monitoring its potential energy throughout the simulation. A stable system will exhibit fluctuations around an average low-energy state. mdpi.com MD simulations can also reveal how the molecule's conformation adapts to different environments, providing insight into solvent effects on its structure and stability.
Quantum Chemical Calculations for Reaction Pathway Predictions and Energetic Profiles
Quantum chemical calculations are instrumental in predicting the likely reaction pathways a molecule will undergo and in determining the energetics of these transformations. nih.govrsc.orgresearchgate.net These methods can be used to map out the potential energy surface for a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
For this compound, these calculations could predict its reactivity towards nucleophiles. For example, the bromine atom is a good leaving group, and calculations could model the energetic profile of a nucleophilic substitution reaction at the adjacent carbon atom. ias.ac.in By calculating the activation energy (the energy difference between the reactant and the transition state), chemists can predict the feasibility and rate of a proposed reaction. nih.gov
Furthermore, these methods can explore other potential reactions, such as rearrangements or eliminations, providing a comprehensive theoretical picture of the molecule's chemical behavior. The ability to computationally screen for possible reactions saves significant time and resources in experimental studies. nih.gov
Table 2: Illustrative Energetic Profile for a Hypothetical Reaction Pathway
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | Starting molecule (this compound) + Nucleophile | 0.0 |
| Transition State | Highest energy point along the reaction coordinate | +15.2 |
| Intermediate | A meta-stable species formed during the reaction | +2.5 |
| Product | Final product of the reaction | -10.8 |
Note: The values are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations of a reaction pathway.
In Silico Modeling of Intramolecular and Intermolecular Interactions
In silico modeling allows for a detailed investigation of the non-covalent forces that influence the structure and properties of this compound. These forces include both intramolecular interactions (within a single molecule) and intermolecular interactions (between molecules). mdpi.com
Intramolecular Interactions: The specific conformation of the molecule is stabilized by a network of intramolecular interactions. These can include steric repulsions between bulky groups and weaker attractive forces like hydrogen bonds or dipole-dipole interactions. For example, the proximity of the methyloxime group to the bromomethyl group could lead to specific stabilizing or destabilizing interactions that favor certain conformations.
Intermolecular Interactions: These forces dictate how molecules pack in the solid state and interact in solution. mdpi.com For this compound, several types of intermolecular interactions are significant:
Halogen Bonding: The chlorine and bromine atoms can act as halogen bond donors, interacting with electron-rich atoms (like oxygen or nitrogen) on neighboring molecules. This type of interaction is directional and can play a crucial role in crystal engineering. mdpi.com
π-π Stacking: The aromatic chlorophenyl rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar functional groups (C=N, C-O, C-Cl, C-Br), leading to electrostatic interactions between molecules.
Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between two molecules into physically meaningful components, such as electrostatics, exchange, induction, and dispersion, providing a quantitative understanding of the nature of these intermolecular forces. mdpi.com
Reactivity and Derivatization Chemistry of 4 Chlorophenacyl Bromide O Methyloxime
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The primary site of reactivity on the 4-chlorophenacyl bromide O-methyloxime molecule is the carbon atom bearing the bromine. As an α-haloketone derivative, the compound is highly susceptible to nucleophilic substitution reactions (SN2 type), where the bromide ion serves as an excellent leaving group. This reactivity is a cornerstone of its utility in synthesis. chemimpex.comncert.nic.in
A wide array of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom and carbon-carbon bonds. Phenacyl bromides are recognized as versatile building blocks in the synthesis of biologically significant heterocyclic compounds and other complex scaffolds. tandfonline.comnih.gov For instance, the reaction with sulfur-based nucleophiles, such as thioamides, proceeds efficiently to form isothiourea intermediates, which can be further cyclized. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Thiol | Thiophenol | α-Thioether |
| Amine | Aniline | α-Amino ketone derivative |
| Carboxylate | Sodium Acetate (B1210297) | α-Acyloxy ketone |
| Azide | Sodium Azide | α-Azido ketone |
This reactivity makes this compound a key precursor for constructing molecules with enhanced biological or material properties. chemimpex.com The phenacyl group itself is a valuable component that can be introduced into various molecular structures through this substitution pathway. researchgate.net
Reactions at the O-Methyloxime Functionality (e.g., Hydrolysis, Transoximation, Cyclization Reactions)
The O-methyloxime group, while generally stable, offers additional avenues for chemical modification. Its reactivity is distinct from that of the α-bromo moiety, allowing for sequential or orthogonal synthetic strategies.
Hydrolysis: The O-methyloxime functionality is relatively stable to hydrolysis under neutral conditions. nih.gov However, in the presence of acid, the C=N bond can be cleaved to regenerate the corresponding ketone. nih.govlibretexts.org This reaction typically proceeds via protonation of the oxime nitrogen, followed by nucleophilic attack of water. hilarispublisher.com The stability of oximes to hydrolysis is generally greater than that of analogous hydrazones. nih.gov
Transoximation: This reaction involves the transfer of the oxime functionality from one molecule to a carbonyl compound. It can be efficiently catalyzed by Brønsted acids under mild conditions. rsc.orgrsc.org Transoximation provides a method for synthesizing new oximes without the direct use of hydroxylamine (B1172632) salts. rsc.orgrsc.org Mechanistic studies suggest that the reaction may proceed through the in-situ generation of hydroxylamine via hydrolysis of the starting oxime. rsc.org This method has been applied to the synthesis of amides from ketones via a tandem transoximation and Beckmann rearrangement. acs.orgorganic-chemistry.org
Cyclization Reactions: The oxime nitrogen and the C=N double bond can participate in various cyclization reactions. For example, intramolecular radical cyclizations can occur where a radical generated elsewhere in the molecule adds to the oxime moiety. rsc.org Oxidative cyclization reactions can also be employed to form heterocyclic structures like spiroisoxazolines. researchgate.net These transformations are valuable for constructing complex polycyclic systems. nih.govmdpi.com
Aromatic Ring Functionalization and Electrophilic Substitution Pathways
The 4-chlorophenyl group in the molecule can undergo electrophilic aromatic substitution, allowing for further functionalization of the aromatic core. The position of substitution is dictated by the directing effects of the two existing substituents: the chloro group and the O-methyloxime-containing side chain.
Directing Effects:
Chloro Group: The chlorine atom is a deactivating substituent due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because its lone pairs can donate electron density to the ring through resonance, stabilizing the carbocation intermediates formed during substitution at these positions. ncert.nic.inlibretexts.org
The outcome of an electrophilic substitution reaction will depend on the interplay between these two directing effects and the specific reaction conditions. The positions ortho to the chlorine atom (and meta to the side chain) are the most likely sites for substitution.
Table 2: Predicted Orientation of Electrophilic Aromatic Substitution
| Electrophile | Reaction | Major Product(s) |
|---|---|---|
| NO₂⁺ | Nitration | 4-Chloro-3-nitrophenacyl bromide O-methyloxime |
| SO₃ | Sulfonation | 2-Chloro-5-(1-(methoxyimino)-2-bromoethyl)benzenesulfonic acid |
| Br⁺ | Bromination | 1-Bromo-4-chloro-3-(1-(methoxyimino)-2-bromoethyl)benzene |
Cross-Coupling Reactions and Heterocyclic Annulations
The presence of both an aryl chloride and a reactive phenacyl bromide moiety makes the molecule a versatile substrate for transition metal-catalyzed reactions.
Cross-Coupling Reactions: The chlorine atom on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), and Heck reactions. umontreal.cataylorandfrancis.comresearchgate.net While aryl chlorides are generally less reactive than aryl bromides or iodides, specific ligand and catalyst systems have been developed to facilitate their efficient coupling. nih.gov This allows for the formation of new carbon-carbon bonds at the C4 position of the aromatic ring, enabling the synthesis of biaryl structures or the attachment of various alkyl or vinyl groups.
Heterocyclic Annulations: Phenacyl bromides are exceptionally useful precursors for the synthesis of a wide variety of heterocyclic compounds. tandfonline.comnih.gov The α-bromoketone unit can react with binucleophilic reagents in condensation and annulation reactions to form five-, six-membered, and fused heterocyclic systems. researchgate.net These reactions often proceed through an initial nucleophilic substitution at the α-carbon, followed by an intramolecular cyclization. Multicomponent reactions involving phenacyl bromides are a powerful strategy for rapidly building molecular complexity. researchgate.net
Table 3: Examples of Heterocyclic Synthesis from Phenacyl Bromide Precursors
| Reagent(s) | Heterocyclic Product |
|---|---|
| Thiourea | 2-Amino-4-arylthiazole |
| Hydrazine derivatives | Pyrazole or Pyridazine derivatives |
| Amidines | Imidazole (B134444) derivatives |
Stereoselective Transformations and Asymmetric Synthesis Potential
The structure of this compound presents opportunities for stereoselective synthesis, primarily related to the geometry of the oxime ether and the potential for creating new stereocenters.
Geometric Isomerism: The C=N bond of the O-methyloxime can exist as either the E or Z geometric isomer. The synthesis of the oxime ether may lead to a mixture of these isomers or a single isomer depending on the reaction conditions and thermodynamic stability. Separation of these isomers or stereoselective synthesis could provide access to geometrically pure starting materials for further transformations.
Asymmetric Synthesis: While the parent molecule is achiral, its derivatization offers several pathways to introduce chirality:
Asymmetric Reduction: The C=N bond can be asymmetrically reduced to an amine, creating a new stereocenter. This could be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.
Stereoselective Additions: Nucleophilic addition to the C=N bond could potentially be rendered stereoselective by using chiral nucleophiles or catalysts.
Derivatization of Substitution Products: The products resulting from the nucleophilic substitution of the bromide can possess prochiral centers. Subsequent stereoselective reactions at these positions can induce chirality. For instance, the reduction of the carbonyl group (if the oxime is hydrolyzed) using a chiral catalyst would yield a chiral alcohol.
While direct catalytic asymmetric transformations on this specific molecule are not widely reported, the principles of stereoselective synthesis suggest significant potential. nih.gov The development of stereospecific transformations, where the stereochemistry of the starting material dictates the stereochemistry of the product, is a key goal in modern organic synthesis. researchgate.netnih.gov
Exploration of 4 Chlorophenacyl Bromide O Methyloxime As a Precursor in Advanced Organic Synthesis
Design and Synthesis of Novel Heterocyclic Systems Utilizing the O-Methyloxime Scaffold
The backbone of many pharmaceuticals and functional materials is composed of heterocyclic ring systems. The structure of 4-chlorophenacyl bromide O-methyloxime is primed for the construction of a variety of five- and six-membered heterocycles. The inherent reactivity of the α-bromo group allows for facile reaction with a range of nucleophiles, initiating cyclization cascades.
One of the most well-established reactions of α-haloketones is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction with a thioamide. wikipedia.orgresearchgate.net It is anticipated that this compound would undergo a similar reaction with thioamides or thioureas to yield thiazoles bearing an O-methyloxime side chain. The O-methyloxime functionality could be retained in the final product, offering a handle for further diversification, or it could potentially be cleaved under specific conditions to regenerate a carbonyl group if desired.
Similarly, the reaction with amidines or ammonia (B1221849) and an aldehyde could lead to the formation of imidazole (B134444) derivatives. derpharmachemica.combaranlab.org The O-methyloxime group would likely remain intact throughout the synthesis, affording novel substituted imidazoles. Furthermore, reaction with primary amides could provide access to oxazole (B20620) ring systems. pharmaguideline.comresearchgate.net
The following table illustrates the potential of 4-chlorophenacyl bromide in the synthesis of various heterocyclic systems, which serves as a model for the expected reactivity of its O-methyloxime derivative.
| Heterocycle | Reagents | Reaction Conditions | Product | Reference(s) |
| Thiazole | Thiourea | Ethanol, Reflux | 2-amino-4-(4-chlorophenyl)thiazole | wikipedia.orgpharmaguideline.com |
| Imidazole | Ammonium acetate (B1210297), Aldehyde | Acetic acid, Reflux | 2,4(5)-disubstituted imidazole | derpharmachemica.commdpi.com |
| Oxazole | Benzamide | Ethanol, Reflux | 2,5-diphenyloxazole | pharmaguideline.comijpsonline.com |
Strategies for Constructing Complex Molecular Architectures via this compound
Beyond the synthesis of simple heterocycles, this compound can be envisioned as a key component in multicomponent reactions (MCRs) and cross-coupling strategies to build more elaborate molecular frameworks. MCRs are highly efficient processes that combine three or more reactants in a single operation to form a complex product, minimizing waste and saving time. nih.gov
The α-bromo position of the scaffold is a prime site for nucleophilic substitution, which can be the initiating step in a variety of MCRs. For instance, a Passerini or Ugi-type reaction could potentially be designed, where the O-methyloxime-containing fragment is incorporated into a larger, peptide-like scaffold.
Furthermore, the O-methyloxime group itself can participate in or direct further transformations. While the O-methyl group is generally stable, the C=N bond of the oxime ether can undergo various reactions, including cyclizations and rearrangements. Radical addition-cyclization-elimination (RACE) reactions of oxime ethers have been shown to be effective in constructing nitrogen-containing heterocycles. lookchem.com
Cross-coupling reactions are another powerful tool for the construction of complex molecules. The aryl chloride of the 4-chlorophenacyl moiety can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to introduce new carbon-carbon and carbon-heteroatom bonds. The O-methyloxime functionality is expected to be stable under many of these reaction conditions, allowing for late-stage diversification of the scaffold.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Potential Product Feature | Reference(s) |
| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | Biaryl scaffold | nih.gov |
| Heck Coupling | Alkene | Pd catalyst, Base | Stilbene-like moiety | rsc.org |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | Arylamine linkage | rsc.org |
| Radical Cyclization | Internal alkene/alkyne | Radical initiator (e.g., AIBN), Bu3SnH | Fused heterocyclic system | lookchem.com |
Applications in the Synthesis of Scaffolds for Chemical Biology Research
The development of novel molecular probes and bioactive compounds is a cornerstone of chemical biology. The structural motifs accessible from this compound are of significant interest in this field. Oxime ethers are present in a number of biologically active compounds and approved drugs, where they can influence physicochemical properties and biological activity. mdpi.comnih.gov
The heterocyclic systems that can be synthesized from this precursor, such as thiazoles, imidazoles, and oxazoles, are prevalent in medicinal chemistry and are known to interact with a wide range of biological targets. wikipedia.orgderpharmachemica.compharmaguideline.com The incorporation of the 4-chlorophenyl group is also a common feature in many bioactive molecules, as the chlorine atom can modulate lipophilicity and participate in halogen bonding interactions with protein targets. nih.gov
The versatility of the this compound scaffold would allow for the creation of libraries of diverse compounds for high-throughput screening. For example, by varying the nucleophile in the heterocycle formation step or the coupling partner in a cross-coupling reaction, a wide range of structurally distinct molecules can be generated. These libraries could be screened for activity against various enzymes, receptors, or cell lines to identify new chemical probes for studying biological processes or as starting points for drug discovery programs.
Furthermore, the O-methyloxime group could be designed to be cleavable under specific biological conditions, allowing for the development of prodrugs or activatable probes. The inherent reactivity of the α-bromo group (if regenerated from the oxime) can also be exploited for covalent labeling of proteins, a powerful technique in chemical biology for identifying and studying protein function. chemimpex.com
Future Research Trajectories and Methodological Innovations for 4 Chlorophenacyl Bromide O Methyloxime
Development of Green Chemistry Approaches for its Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. ijprajournal.comnih.gov Future research into the synthesis of 4-chlorophenacyl bromide O-methyloxime will likely prioritize the development of more sustainable and efficient routes. Traditional methods for oxime synthesis often involve refluxing in organic solvents with an acid catalyst, which can be energy-intensive and generate hazardous waste. ijprajournal.com
Emerging green approaches focus on minimizing or eliminating the use of volatile and toxic solvents. researchgate.net One promising avenue is the use of alternative, environmentally benign solvent systems, such as water or mineral water, which have been shown to be effective for the synthesis of aryl oximes at room temperature. ias.ac.in Additionally, solvent-free "grindstone chemistry" techniques, where reactants are ground together, offer a rapid and efficient method for producing oximes with minimal waste. nih.govresearchgate.net
The development of novel, reusable catalysts is another key area of focus. While traditional syntheses may use mineral acids, future methods could employ solid acid catalysts or natural acid catalysts derived from sources like fruit juices, which are biodegradable and less corrosive. ijprajournal.com The ammoximation of ketones and aldehydes using Ti-containing zeolites as catalysts is another established green industrial process for oxime production that offers a short process, mild reaction conditions, and high nitrogen atom utilization. acs.org Electrosynthesis from nitrates and carbonyl compounds also presents a promising route for the sustainable production of oximes. researchgate.net
| Synthesis Approach | Key Features | Potential Advantages for this compound |
| Aqueous Synthesis | Utilizes water or mineral water as the reaction medium. ias.ac.in | Reduced use of volatile organic compounds (VOCs), lower cost, enhanced safety. |
| Grindstone Chemistry | Solvent-free reaction conducted by grinding solid reactants. nih.govresearchgate.net | Eliminates solvent waste, rapid reaction times, high yields. |
| Natural Acid Catalysis | Employs acids from natural sources (e.g., citrus fruits). ijprajournal.com | Biodegradable and less hazardous catalysts. |
| Heterogeneous Catalysis | Uses solid, reusable catalysts like zeolites. acs.org | Ease of catalyst separation and recycling, continuous flow potential. |
| Electrosynthesis | Utilizes electrical energy to drive the chemical reaction. researchgate.net | Avoids traditional reagents, potential for high efficiency and selectivity. |
High-Throughput Screening Methodologies for Derivatization
The derivatization of this compound is crucial for exploring its structure-activity relationships and identifying novel compounds with desired properties. High-throughput screening (HTS) methodologies are instrumental in accelerating this discovery process by enabling the rapid synthesis and evaluation of large libraries of derivatives. nih.gov
One effective HTS approach involves oxime-based tethering for the generation of multivalent ligands without the need for purification. nih.gov This technique utilizes the stable formation of oxime bonds to quickly create diverse libraries of compounds that can be directly screened for biological activity. nih.gov Mass spectrometry (MS) binding assays are a powerful tool for screening these oxime libraries, allowing for the identification of potent inhibitors for various biological targets. nih.gov
The integration of robotic platforms with HTS can further enhance efficiency, automating the handling of substrates and reagents and enabling large-scale screening of reaction conditions and enzyme activities. frontiersin.orgsemanticscholar.org For instance, an automated workflow using nanostructure-initiator mass spectrometry (NIMS) has been developed for the high-throughput screening of glycoside hydrolases, a concept that can be adapted for screening derivatives of this compound against various targets. frontiersin.org
| HTS Technique | Description | Application for this compound |
| Oxime-Based Tethering | Rapid generation of compound libraries via stable oxime bond formation. nih.gov | Efficient creation of diverse derivatives for biological screening. |
| MS Binding Assays | Mass spectrometry-based screening of compound libraries for target binding. nih.gov | Identification of potent inhibitors and ligands from derivatized libraries. |
| Robotic Automation | Use of automated systems for liquid and solid handling in screening workflows. frontiersin.org | Increased throughput and reproducibility of derivatization and screening experiments. |
| Nanostructure-Initiator Mass Spectrometry (NIMS) | A sensitive mass spectrometry technique for high-throughput analysis. frontiersin.org | Rapid and quantitative analysis of reaction products in screening assays. |
Advanced Analytical Techniques for Reaction Monitoring and Product Characterization
Accurate and efficient monitoring of synthesis reactions and thorough characterization of the resulting products are critical for optimizing reaction conditions and ensuring the purity and identity of this compound and its derivatives. A suite of advanced analytical techniques is essential for this purpose.
High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a standard and effective method for the separation and analysis of oximes. nih.gov For enhanced detection and structural elucidation, coupling HPLC with mass spectrometry (LC-MS) is a powerful approach, offering high selectivity and sensitivity. nih.gov
Spectroscopic methods are also indispensable. Infrared (IR) spectroscopy can identify the characteristic functional groups of oximes, with typical bands for O-H, C=N, and N-O stretching vibrations. wikipedia.org Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information, confirming the connectivity of atoms within the molecule.
For real-time reaction monitoring, in situ techniques are becoming increasingly valuable. For example, in situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can track the concentration of reactants and products over time, providing kinetic data and insights into reaction mechanisms. researchgate.net
| Analytical Technique | Information Provided | Relevance to this compound |
| HPLC | Separation and quantification of components in a mixture. nih.gov | Purity assessment and reaction progress monitoring. |
| LC-MS | Separation, quantification, and mass-to-charge ratio determination. nih.gov | Identification of products, byproducts, and impurities. |
| IR Spectroscopy | Identification of functional groups. wikipedia.org | Confirmation of oxime formation and presence of key structural features. |
| NMR Spectroscopy | Detailed molecular structure and connectivity. | Unambiguous structure elucidation of the final product and intermediates. |
| In situ ATR-FTIR | Real-time monitoring of chemical species during a reaction. researchgate.net | Optimization of reaction conditions and mechanistic studies. |
Integration with Machine Learning and AI for Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and discovery. semanticscholar.orgbeilstein-journals.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.org
For the synthesis and derivatization of this compound, ML models can be trained on existing reaction data to predict yields, identify potential side reactions, and recommend the most effective catalysts, solvents, and temperatures. mpdata.fr This predictive capability can significantly reduce the number of experiments required, saving time and resources. nih.gov
Active learning, a type of ML where the algorithm interactively queries the user (or a robotic system) to label new data points, is particularly promising for reaction optimization with limited data. duke.edu An ML tool can suggest a set of initial experiments, and based on the results, it can adaptively propose the next set of conditions to rapidly converge on the optimal protocol. duke.edu These "self-driving" laboratories, which combine AI algorithms with automated robotic experimentation, represent the future of chemical synthesis, enabling autonomous discovery and optimization. semanticscholar.org
| ML/AI Application | Description | Impact on this compound Research |
| Reaction Outcome Prediction | Algorithms trained on large datasets to predict the products and yields of reactions. beilstein-journals.org | Faster identification of successful synthetic pathways and conditions. |
| Condition Optimization | ML models that suggest optimal reaction parameters (temperature, solvent, catalyst). mpdata.fr | Maximization of yield and selectivity with minimal experimentation. |
| Active Learning | Adaptive algorithms that guide experimental design for rapid optimization. duke.edu | Efficient exploration of the reaction space, even with limited initial data. |
| Automated Synthesis | Integration of AI with robotic platforms for autonomous experimentation. semanticscholar.org | Accelerated discovery of new derivatives and optimized synthetic protocols. |
Q & A
Basic: What are the standard synthetic routes for 4-chlorophenacyl bromide O-methyloxime?
The synthesis typically involves multi-step reactions. For example:
- Friedel-Crafts acylation : Reacting biphenyl with chloroacetyl chloride in the presence of AlCl₃ to form intermediates like 4-chloroacetylbiphenyl .
- Oxime formation : Introducing hydroxylamine hydrochloride under controlled pH to generate oxime derivatives. For instance, 4-methoxybenzaldehyde O-methyloxime was synthesized using n-butyllithium in THF at 0°C, yielding 76% .
- Bromination : Alkylation steps with reagents like 4-chlorophenacyl bromide, as seen in the synthesis of pyrrole derivatives via sodium hexamethyldisilazide-mediated coupling .
Advanced: How do reaction conditions influence the yield and purity of this compound?
Key factors include:
- Catalyst selection : AlCl₃ in Friedel-Crafts reactions improves electrophilic substitution efficiency but requires strict anhydrous conditions to avoid side reactions .
- Temperature control : Reactions with n-butyllithium at 0°C (e.g., in THF) minimize decomposition, achieving 76% yield, compared to 56% at reflux .
- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity in oxime formation, whereas toluene may reduce solubility, affecting reaction kinetics .
Basic: What analytical techniques confirm the structure and purity of this compound?
Standard methods include:
- FT-IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1640 cm⁻¹ for oximes) .
- ¹H NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm and methyl groups in O-methyloxime at δ 3.2–3.5 ppm) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced: What mechanistic insights explain the reactivity of this compound in coordination chemistry?
The oxime group acts as a bidentate ligand, forming stable metal complexes via N–O− and N–H bonding. For example:
- Co(II) and Ni(II) complexes : Exhibit square-planar geometries with magnetic moments of 1.7–2.1 BM, indicating low-spin configurations .
- Hydrogen bonding : Intermolecular H-bonds between oxime protons and chloride anions enhance stability in Cu(II) complexes .
Basic: What are the primary research applications of this compound?
- Coordination chemistry : Synthesis of transition metal complexes for studying magnetic and catalytic properties .
- Pharmaceutical intermediates : Used in constructing pyrrole derivatives with potential bioactivity, such as oxytocin receptor antagonists .
- Organic synthesis : Alkylating agent in multi-step reactions to introduce chlorophenacyl groups .
Advanced: How can contradictory data in oxime synthesis be resolved?
Discrepancies in yields (e.g., 76% vs. 56% for similar reactions) often arise from:
- Reagent purity : Trace moisture in AlCl₃ or n-butyllithium reduces efficiency .
- Workup protocols : Incomplete extraction or crystallization can lower isolated yields.
- Catalyst deactivation : AlCl₃ may form complexes with byproducts, requiring stoichiometric optimization .
Basic: What safety precautions are critical when handling this compound?
- Toxicity : Classified as corrosive (R34) with risks of skin/eye damage. Use PPE and fume hoods .
- Storage : Keep in airtight containers at 2–8°C to prevent decomposition .
- Emergency protocols : Immediate rinsing with water for exposure and medical consultation .
Advanced: How is computational chemistry applied to optimize reactions involving this compound?
- DFT calculations : Predict reaction pathways (e.g., nucleophilic attack on the carbonyl carbon) and transition states to guide experimental design .
- Molecular docking : Screens potential bioactivity by modeling interactions with receptors like vasopressin V1A .
Basic: What are the solubility characteristics of this compound?
- Polar solvents : Soluble in DMSO, DMF, and THF due to the oxime and halogen groups .
- Non-polar solvents : Limited solubility in hexane or toluene, requiring heating for reactions .
Advanced: How does steric hindrance affect the reactivity of this compound in cross-coupling reactions?
- Buchwald-Hartwig amination : Bulky substituents on the oxime reduce coupling efficiency with aryl halides.
- Suzuki-Miyaura reactions : Electron-withdrawing chloro groups enhance oxidative addition but may slow transmetallation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
